molecular formula C11H9F3N4OS B14568672 N-(2-Methylphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 61538-05-4

N-(2-Methylphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B14568672
CAS No.: 61538-05-4
M. Wt: 302.28 g/mol
InChI Key: IAHYIBPRKCRLSF-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

CAS No.

61538-05-4

Molecular Formula

C11H9F3N4OS

Molecular Weight

302.28 g/mol

IUPAC Name

1-(2-methylphenyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C11H9F3N4OS/c1-6-4-2-3-5-7(6)15-9(19)16-10-18-17-8(20-10)11(12,13)14/h2-5H,1H3,(H2,15,16,18,19)

InChI Key

IAHYIBPRKCRLSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2-methylphenyl isocyanate with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

N-(2-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved can vary, but they often include modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

N-(2-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:

  • N-(2-Methylphenyl)-N’-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]urea
  • N-(2-Methylphenyl)-N’-[5-(methyl)-1,3,4-thiadiazol-2-yl]urea

These compounds share a similar core structure but differ in the substituents attached to the thiadiazole ring. The unique trifluoromethyl group in N-(2-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea imparts distinct chemical and physical properties, making it unique among its analogs.

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